1-Bromo-1-nitroethane

Vue d'ensemble

Description

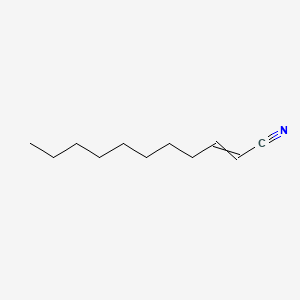

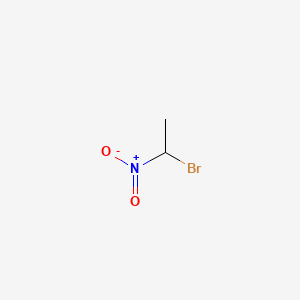

1-Bromo-1-nitroethane is a chemical compound with the molecular formula C2H4BrNO2 . It has an average mass of 153.963 Da and a monoisotopic mass of 152.942535 Da .

Molecular Structure Analysis

The molecular structure of 1-Bromo-1-nitroethane consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule could not be found in the available resources.Applications De Recherche Scientifique

Kinetic Studies

1-Bromo-1-nitroethane has been studied for its kinetic behavior, particularly in the context of the bromine replacement rate by iodide from potassium iodide in an acetone medium. The impact of the nitro group on this bromine replacement has been a subject of research, providing insights into the reaction mechanisms and rate constants under various temperatures and reactant concentrations (Shah, 1964).

Pharmaceutical Compound Recovery

Research has focused on recovering high-value pharmaceutical compounds from waste streams. Specifically, the active pharmaceutical ingredient 1-(5-bromo-fur-2-il)-2-bromo-2-nitroethane, referred to as G-1, has been recovered from ethanol solution using nanofiltration. This process aims to close the production cycle, showing technical and economic viability in real-scale systems (Martínez et al., 2012).

Chemical Synthesis

The compound has been utilized in chemical synthesis, such as the preparation of highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols through direct condensation with aliphatic and aromatic aldehydes. This synthesis involves the use of copper(ii) acetate and a camphor-derived amino pyridine ligand, demonstrating its versatility in organic synthesis (Blay et al., 2008).

Membrane Crystallization in Waste Recovery

The recovery of G-1 in a crystalline form from waste aqueous solutions using membrane crystallization has been explored. This novel technique shows potential for recovering pharmaceutical compounds from waste streams, with studies focusing on process conditions, solubility, and the impact of different solvents on mass transfer and crystallization efficiency (Martínez et al., 2014).

Decomposition Studies

Studies have been conducted on the decomposition of 1-bromo-1-nitroethane and related compounds, revealing insights into the radical mechanism of decomposition with primary cleavage of the C-N bond. Such research contributes to a deeper understanding of the chemical behavior and stability of these compounds (Nazin et al., 1971).

Safety and Hazards

1-Bromo-1-nitroethane should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .

Propriétés

IUPAC Name |

1-bromo-1-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO2/c1-2(3)4(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDESQTWHNCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902427 | |

| Record name | NoName_1670 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

563-97-3 | |

| Record name | 1-Bromo-1-nitroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1-nitroethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B1616582.png)

![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)